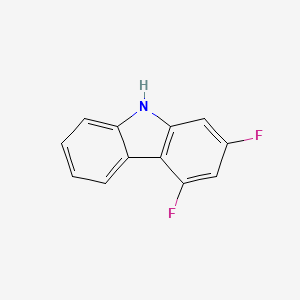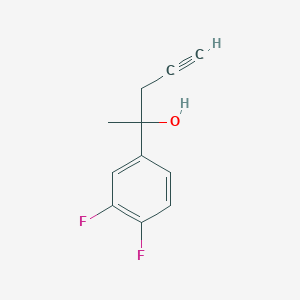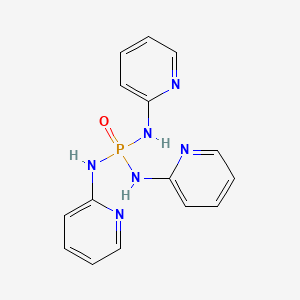![molecular formula C12H36Cl2Cu2N4O2 B11927687 DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Cu-TMEDA catalyst is a coordination complex consisting of copper and N,N,N’,N’-tetramethylethylenediamine. This catalyst is known for its versatility and efficiency in various organic reactions, particularly in the field of synthetic chemistry. The Cu-TMEDA catalyst is widely used due to its ability to facilitate a range of chemical transformations under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The Cu-TMEDA catalyst can be synthesized through the reaction of copper salts, such as copper(I) chloride or copper(II) chloride, with N,N,N’,N’-tetramethylethylenediamine. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile under ambient conditions. The resulting complex is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of Cu-TMEDA catalyst follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the catalyst. The catalyst is then packaged and distributed for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
The Cu-TMEDA catalyst is known to undergo several types of reactions, including:
Oxidation: It facilitates the oxidation of alcohols to aldehydes and ketones.
Reduction: It can be used in the reduction of nitro compounds to amines.
Substitution: It is effective in nucleophilic substitution reactions involving halides and other leaving groups.
Common Reagents and Conditions
Common reagents used with Cu-TMEDA catalyst include alcohols, amines, and halides. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, making the catalyst highly practical for various applications .
Major Products Formed
The major products formed from reactions involving Cu-TMEDA catalyst include aldehydes, ketones, amines, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
The Cu-TMEDA catalyst has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It facilitates the modification of biomolecules, such as peptides and nucleotides, for research purposes.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The Cu-TMEDA catalyst exerts its effects through the coordination of copper ions with N,N,N’,N’-tetramethylethylenediamine. This coordination enhances the reactivity of the copper center, allowing it to participate in various catalytic cycles. The catalyst promotes the formation of reactive intermediates, such as copper-oxygen species, which facilitate the desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Cu-TMEDA catalyst include:
Cu-Bipyridine: A copper complex with bipyridine ligands.
Cu-Phenanthroline: A copper complex with phenanthroline ligands.
Cu-Pyridine: A copper complex with pyridine ligands.
Uniqueness
The Cu-TMEDA catalyst is unique due to its high efficiency and versatility in promoting a wide range of chemical reactions under mild conditions. Its ability to facilitate both oxidation and reduction reactions, as well as its compatibility with various substrates, makes it a valuable tool in synthetic chemistry .
Propriétés
Formule moléculaire |
C12H36Cl2Cu2N4O2 |
|---|---|
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
chlorocopper;N,N,N',N'-tetramethylethane-1,2-diamine;dihydrate |
InChI |
InChI=1S/2C6H16N2.2ClH.2Cu.2H2O/c2*1-7(2)5-6-8(3)4;;;;;;/h2*5-6H2,1-4H3;2*1H;;;2*1H2/q;;;;2*+1;;/p-2 |
Clé InChI |
VVXKYYDFGPZSOZ-UHFFFAOYSA-L |
SMILES canonique |
CN(C)CCN(C)C.CN(C)CCN(C)C.O.O.Cl[Cu].Cl[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)





![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)
![(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927627.png)



![(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B11927650.png)
